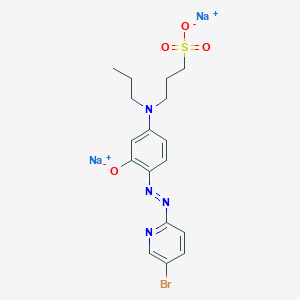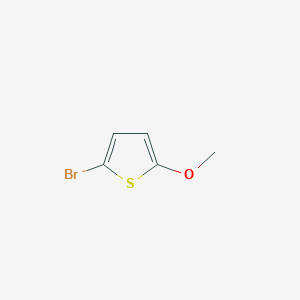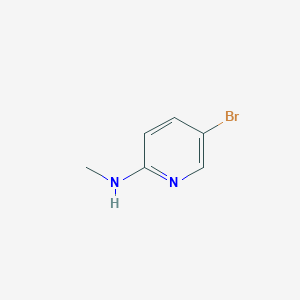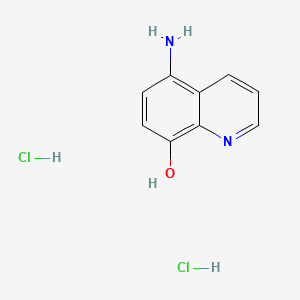
5-Amino-8-hydroxyquinoline dihydrochloride
Overview
Description
5-Amino-8-hydroxyquinoline dihydrochloride: is a chemical compound with the molecular formula C9H8N2O · 2HCl and a molecular weight of 233.09 g/mol . It is a derivative of 8-hydroxyquinoline, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound is often used in scientific research due to its ability to form complexes with metal ions and its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-8-hydroxyquinoline dihydrochloride, also known as 5-Amino-8-quinolinol dihydrochloride, are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. By inhibiting these enzymes, it impacts the demethylation of nucleic acids and histones, thereby influencing epigenetic processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the methylation status of nucleic acids and histones . This can lead to alterations in gene expression and other cellular processes, potentially exerting therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas and in a cool and dark place, at a temperature below 15°C . It is also air-sensitive , indicating that exposure to air could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Amino-8-hydroxyquinoline dihydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of derivatives such as 5-acetamido-8-hydroxyquinoline hydrochloride and 5,8-quinolinesemiquinone . It interacts with various enzymes and proteins, including those involved in metal ion sensing. The compound forms complexes with metal ions, which can be used to study the behavior of these ions in biological systems . Additionally, it has been used in the synthesis of compounds that exhibit fluorescent properties, making it useful in imaging applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with metal ions, which can impact cell signaling pathways and gene expression . The compound’s ability to form complexes with metal ions allows it to be used in studies of metal ion homeostasis and toxicity in cells . Additionally, it has been reported to have antibacterial, antifungal, and anticancer properties, which further highlights its impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and form complexes. These complexes can inhibit or activate enzymes, depending on the specific metal ion involved . For example, the compound has been shown to inhibit the activity of certain enzymes by chelating metal ions that are essential for their function . This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of metal ions is crucial for various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, the compound may degrade, leading to changes in its effectiveness in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study the physiological roles of metal ions without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes . These adverse effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism . The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions . These interactions can affect metabolic flux and the levels of metabolites in cells . Additionally, the compound’s ability to form complexes with metal ions can influence the activity of enzymes that require these ions as cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s ability to form complexes with metal ions also plays a role in its transport and distribution, as these complexes can be recognized and transported by specific proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell . For example, the compound may be localized to the mitochondria or the nucleus, where it can exert its effects on cellular metabolism and gene expression . The ability of the compound to form complexes with metal ions also affects its subcellular localization, as these complexes can be targeted to specific cellular sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-hydroxyquinoline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale nitration and reduction or direct amination reactions.
Purification: Crystallization and filtration techniques to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity standards through analytical techniques such as HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-8-hydroxyquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinoline derivatives with higher oxidation states.
Reduction Products: Reduced quinoline derivatives with modified functional groups.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Amino-8-hydroxyquinoline dihydrochloride is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties .
Biology: In biological research, this compound is used to study its interactions with proteins and nucleic acids. It has shown potential as an inhibitor of various enzymes and as a probe for studying metal ion homeostasis in cells .
Medicine: The compound exhibits significant anticancer activity by inhibiting proteasome activity and inducing apoptosis in cancer cells. It also shows promise as an antibacterial and antifungal agent .
Industry: In industrial applications, this compound is used in the development of antimicrobial coatings and materials. It is also employed in the synthesis of other bioactive compounds .
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties but lacks the amino group at the 5-position.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antibacterial activity due to the presence of chlorine atoms.
5-Nitro-8-hydroxyquinoline: Known for its broad-spectrum antibacterial activity.
Uniqueness: 5-Amino-8-hydroxyquinoline dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which enhance its metal-chelating ability and biological activity. Its ability to inhibit proteasome activity and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-aminoquinolin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDJAUGGZFPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583526 | |
| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21302-43-2 | |
| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-8-hydroxyquinoline Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
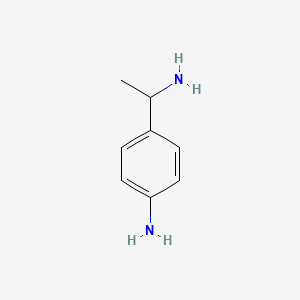

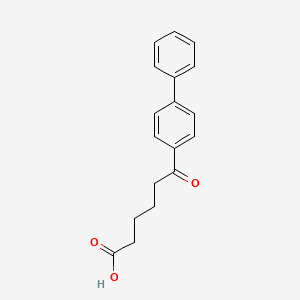
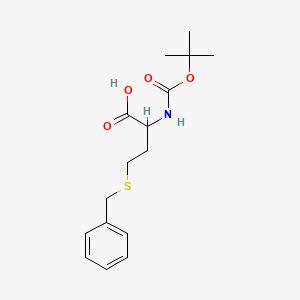
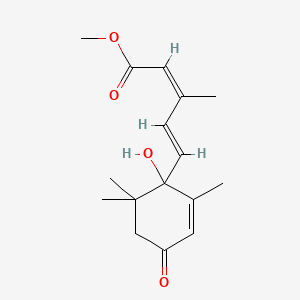
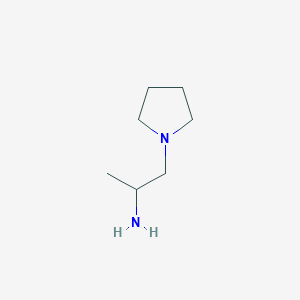
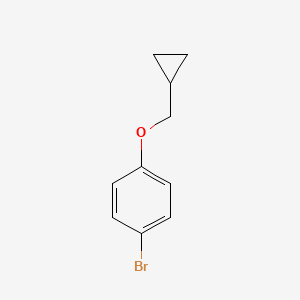
![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
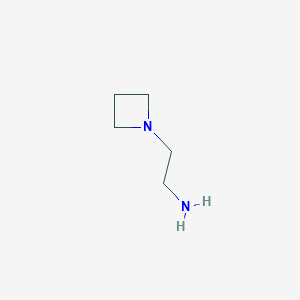
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
